Pramipexole dihydrochloride monohydrate
Overview
Description
Pramipexole dihydrochloride monohydrate is a non-ergot dopamine agonist primarily used to treat symptoms of Parkinson’s disease and Restless Legs Syndrome. It stimulates dopamine receptors in the brain, which helps alleviate symptoms such as tremors, rigidity, and bradykinesia (slow movement) .
Mechanism of Action
Target of Action
Pramipexole dihydrochloride monohydrate is a non-ergot dopamine agonist . It has high relative in vitro specificity and full intrinsic activity at the D2 subfamily of dopamine receptors . It has also been shown to bind to D3 and D4 receptors . These receptors are primarily found in the striatum and substantia nigra regions of the brain .
Mode of Action
Pramipexole’s mode of action is primarily through its interaction with dopamine receptors in the brain. By binding to these receptors, it is thought that pramipexole can stimulate dopamine activity on the nerves of the striatum and substantia nigra . This stimulation of dopamine receptors contributes to its therapeutic effects.
Biochemical Pathways
By acting as a dopamine agonist, pramipexole may help to restore the balance of dopamine in the brain, thereby alleviating symptoms of conditions like Parkinson’s disease and Restless Legs Syndrome (RLS) .
Pharmacokinetics
Pramipexole exhibits rapid absorption with a bioavailability of over 90% . The distribution volume is approximately 500 L . Metabolism of pramipexole is negligible, with less than 10% of the drug being metabolized . The primary route of elimination is through the urine, with 90% of a pramipexole dose found in the urine, almost entirely as unchanged drug . The elimination half-life is about 8.5-12 hours .
Result of Action
The result of pramipexole’s action is the alleviation of symptoms associated with conditions like Parkinson’s disease and RLS. In Parkinson’s disease, it can help to reduce symptoms such as tremor, rigidity, and bradykinesia (slow movement) . In RLS, pramipexole can help to reduce the unpleasant sensations in the lower extremities and the uncontrollable urge to move the legs .
Action Environment
The action of pramipexole can be influenced by various environmental factors. For instance, renal function impairment can significantly reduce the clearance of pramipexole, leading to higher concentrations of the drug in the body . Age can also influence the pharmacokinetics of pramipexole, with elderly patients showing a longer half-life and decreased clearance . Gender differences have also been observed, with clearance being approximately 30% lower in women .
Biochemical Analysis
Biochemical Properties
Pramipexole dihydrochloride monohydrate acts as an agonist for the D2, D3, and D4 dopamine receptors . By binding to these receptors, it stimulates the underfunctioning dopamine receptors in the striatum, thereby restoring the dopamine signals needed for proper functioning of the basal ganglia . It also increases growth hormone indirectly through its inhibition of somatostatin .
Cellular Effects
This compound has been shown to have various effects on cells. It can improve the ability to move and decrease shakiness (tremor), stiffness, slowed movement, and unsteadiness . It may also decrease the number of episodes of not being able to move (“on-off syndrome”) . In addition, it can decrease symptoms of Restless Legs Syndrome (RLS), which usually occur at night along with uncomfortable/unpleasant feelings in the legs .
Molecular Mechanism
Temporal Effects in Laboratory Settings
It is known that some people taking pramipexole have fallen asleep during normal daytime activities such as working, talking, eating, or driving . It may cause serious side effects such as extreme drowsiness, falling asleep suddenly, even after feeling alert .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, pramipexole was administered in the diet, at doses of 0.3, 2 and 10 mg/kg/day . The highest dose corresponded to 11 times the highest recommended clinical dose on an mg/m2 basis . No significant increases in tumours occurred .
Metabolic Pathways
This compound is involved in the dopamine metabolic pathway . By acting as an agonist for the D2, D3, and D4 dopamine receptors, it may directly stimulate the underfunctioning dopamine receptors in the striatum, thereby restoring the dopamine signals needed for proper functioning of the basal ganglia .
Transport and Distribution
This compound is extensively distributed, having a volume of distribution of about 500 L . It is about 15% bound to plasma proteins . Pramipexole distributes into red blood cells as indicated by an erythrocyte-to-plasma ratio of approximately 2 .
Subcellular Localization
It is known that it binds to D2, D3, and D4 dopamine receptors, which are located in the striatum and the substantia nigra . This suggests that pramipexole may localize to these areas within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pramipexole dihydrochloride monohydrate involves the reaction of (S)-(-)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with an alkylating agent. This reaction is carried out in the absence of a base, in a solvent from which the resulting N-monoalkylated product selectively precipitates out as a salt. The product is then treated with an inorganic base to convert it into the free pramipexole base, which is subsequently converted into the dihydrochloride monohydrate salt .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving the free pramipexole base in an alcohol such as propan-2-ol, followed by the addition of an alcoholic solution of hydrogen chloride. This process ensures the formation of the dihydrochloride monohydrate salt .
Chemical Reactions Analysis
Types of Reactions: Pramipexole dihydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkylating agents such as methyl iodide in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of pramipexole.
Reduction: Formation of reduced derivatives of pramipexole.
Substitution: Formation of substituted derivatives of pramipexole.
Scientific Research Applications
Pramipexole dihydrochloride monohydrate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of quantitative methods.
Biology: Studied for its neuroprotective effects and potential use in treating neurodegenerative diseases.
Medicine: Widely used in the treatment of Parkinson’s disease and Restless Legs Syndrome due to its dopaminergic effects.
Industry: Utilized in the pharmaceutical industry for the production of medications targeting dopamine receptors .
Comparison with Similar Compounds
Ropinirole: Another non-ergot dopamine agonist used to treat Parkinson’s disease and Restless Legs Syndrome.
Rotigotine: A dopamine agonist available as a transdermal patch for the treatment of Parkinson’s disease and Restless Legs Syndrome.
Apomorphine: A dopamine agonist used for the treatment of advanced Parkinson’s disease.
Uniqueness of Pramipexole Dihydrochloride Monohydrate: this compound is unique due to its high specificity for dopamine D3 receptors, which contributes to its efficacy in treating both motor and non-motor symptoms of Parkinson’s disease. Additionally, its neuroprotective effects make it a valuable compound for research in neurodegenerative diseases .
Properties
CAS No. |
191217-81-9 |
---|---|
Molecular Formula |
C10H20ClN3OS |
Molecular Weight |
265.80 g/mol |
IUPAC Name |
(6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;hydrate;hydrochloride |
InChI |
InChI=1S/C10H17N3S.ClH.H2O/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);1H;1H2/t7-;;/m0../s1 |
InChI Key |
ZTZQAWQFTIVKMU-KLXURFKVSA-N |
SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N.O.Cl.Cl |
Isomeric SMILES |
CCCN[C@H]1CCC2=C(C1)SC(=N2)N.O.Cl |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N.O.Cl |
Appearance |
Solid powder |
191217-81-9 | |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2 Amino 6 propylaminotetrahydrobenzothiazole 2-amino-4,5,6,7-tetrahydro-6-propylaminobenzothiazole 2-amino-6-propylaminotetrahydrobenzothiazole 4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine 6,7-tetrahydro-N6-propyl-2,6-benzothiazolediamine dihydrochloride monohydrate dexpramipexole KNS 760704 KNS-760704 KNS760704 Mirapex pramipexol pramipexol dihydrobromide, (+-)-isomer pramipexol dihydrochloride, (S)-isomer pramipexol, (+-)-isomer pramipexol, (R)-isomer pramipexole Pramipexole Dihydrochloride Pramipexole Dihydrochloride Anhydrous Pramipexole Hydrochloride Monohydrate Sifrol SND 919 SND 919CL2x SND-919 SND-919CL2x SND919CL2x |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Pramipexole dihydrochloride monohydrate acts as a dopamine D2 receptor agonist. [, , , ] This means it binds to and activates these receptors, mimicking the effects of dopamine, a neurotransmitter crucial for motor control. [, , , ] This activation helps alleviate the motor symptoms associated with Parkinson's disease, which arise from dopamine deficiency. [, , , ]
A: this compound is chemically designated as (S)-2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole dihydrochloride monohydrate. [, ] Its molecular formula is C10H17N3S · 2HCl · H2O, and its molecular weight is 296.24 g/mol. [, ] Spectroscopic data, including NMR and IR, have been used to characterize the compound and its impurities. []
A: Research has explored the influence of various pharmaceutical excipients on the stability of this compound in tablet formulations. [, ] This is crucial for ensuring the drug product's quality and efficacy over its shelf life. [, ]
ANone: Several analytical methods have been developed and validated for the quantification of this compound. These include:
A: The dissolution rate of this compound is a critical factor influencing its absorption and bioavailability. [] Different salts of this compound exhibit varying dissolution profiles, impacting their in vivo performance. [] Studies have investigated the drug release kinetics of different salts in various formulations, such as immediate-release and sustained-release tablets. [, ]
A: To overcome limitations associated with conventional dosage forms, such as frequent dosing and fluctuations in plasma drug levels, researchers have investigated controlled-release formulations of this compound. [, , , , ] These formulations aim to achieve sustained drug release, maintaining therapeutic drug levels for extended periods and potentially improving patient compliance. [, , , , ] Various polymeric matrices and coating techniques have been employed to modulate the drug release profile. [, , , , ] Orally disintegrating tablets (ODT) have also been explored for pediatric use, offering advantages in terms of administration convenience. [, ]
A: The synthesis of this compound requires careful control to ensure high yield and purity. [] Researchers have focused on developing efficient and scalable synthetic routes. [] One challenge is the potential formation of impurities during the synthesis process. [] These impurities have been identified and characterized using techniques like LC-MS and NMR. [] Understanding the formation and control of these impurities is crucial for ensuring the safety and efficacy of the final drug product. []
A: The efficacy of this compound has been evaluated in various preclinical models, including cell-based assays and animal models of Parkinson's disease. [] These studies help to elucidate the drug's mechanism of action, assess its potential therapeutic benefits, and identify potential safety concerns before moving to clinical trials in humans. []
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